molecular formula C14H9ClN2O B383153 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde CAS No. 446830-52-0

3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Cat. No.: B383153
CAS No.: 446830-52-0
M. Wt: 256.68g/mol
InChI Key: WLNJXLNGLGIZDE-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a 2-chlorophenyl group at position 3 and a formyl (-CHO) group at position 1 (Fig. 1). This compound is synthesized via the Vilsmeier-Haack reaction, where imidazo[1,5-a]pyridine derivatives react with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions . The formylation at position 1 enhances its electronic properties, making it valuable in applications such as fluorescent probes, organic electronics, and medicinal chemistry .

The 2-chlorophenyl substituent introduces steric and electronic effects that modulate its reactivity and photophysical behavior. For example, the electron-withdrawing chlorine atom increases the compound’s lipophilicity, which is critical for membrane intercalation in biological systems .

Properties

IUPAC Name

3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-11-6-2-1-5-10(11)14-16-12(9-18)13-7-3-4-8-17(13)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNJXLNGLGIZDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C3N2C=CC=C3)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301194994
Record name 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446830-52-0
Record name 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carboxaldehyde
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URL https://commonchemistry.cas.org/detail?cas_rn=446830-52-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bismuth(III)-Catalyzed Ritter-Type Reaction

The Ritter-type reaction offers a robust pathway to imidazo[1,5-a]pyridines via carbocation intermediates. As demonstrated by recent work, benzylic alcohols react with nitriles in the presence of Bi(OTf)₃ and p-TsOH·H₂O to generate benzylic cations, which undergo nucleophilic attack and cyclization. For 3-(2-chlorophenyl)imidazo[1,5-a]pyridine synthesis:

  • Substrate Selection : 2-Chlorobenzyl alcohol serves as the benzylic alcohol precursor, while pyridin-2-ylacetonitrile provides the nitrile component.

  • Reaction Conditions : The mixture is heated to 150°C in 1,2-dichloroethane (DCE) with Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv).

  • Mechanism :

    • Benzylic alcohol dehydration forms a 2-chlorobenzyl carbocation.

    • Nucleophilic attack by the nitrile generates a nitrilium ion, which cyclizes with the pyridine ring.

    • Rearomatization yields 3-(2-chlorophenyl)imidazo[1,5-a]pyridine (3 ) (Fig. 1A).

Yield : 33–95%, depending on substituent electronic effects. Electron-deficient aryl groups (e.g., para-iodophenyl) reduce yields due to destabilized carbocation intermediates.

CBr₄-Mediated [4 + 1] Dehydrocyclization

An alternative method employs pyridin-2-ylmethanamines and aldehydes in a CBr₄-promoted cyclization:

  • Substrate Interaction : 2-Chlorobenzaldehyde reacts with pyridin-2-ylmethanamine to form an imine intermediate.

  • Cyclization : CBr₄ facilitates dehydrogenative cyclization, forming the imidazo[1,5-a]pyridine core with a 2-chlorophenyl group at position 3.

  • Conditions : Reactions proceed at room temperature in acetonitrile or dimethyl sulfoxide (DMSO), avoiding heavy metals.

Yield : 78–91% for analogous substrates. Functional group tolerance is superior to Ritter-type methods, making this route preferable for electron-deficient aryl groups.

Formylation at Position 1: Vilsmeier-Haack Reaction

Reaction Protocol

The Vilsmeier-Haack reaction introduces the carbaldehyde group at position 1 of the imidazo[1,5-a]pyridine core:

  • Reagent Preparation : A Vilsmeier reagent is generated by combining phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) at 0°C.

  • Electrophilic Attack : The imidazo[1,5-a]pyridine core undergoes electrophilic substitution at position 1, activated by the electron-rich nitrogen atoms (Fig. 1B).

  • Quenching : Hydrolysis with aqueous sodium bicarbonate yields the carbaldehyde product.

Optimization :

  • Temperature : 0–5°C minimizes side reactions.

  • Stoichiometry : POCl₃ (3 equiv) and DMF (5 equiv) ensure complete formylation.

Yield : 65–80% (estimated from analogous imidazo[1,2-a]pyridine formylations).

Integrated Synthetic Routes

Route A: Ritter-Type Reaction Followed by Formylation

  • Step 1 : Synthesize 3-(2-chlorophenyl)imidazo[1,5-a]pyridine via Bi(OTf)₃-catalyzed Ritter reaction.

  • Step 2 : Perform Vilsmeier-Haack formylation to install the carbaldehyde group.
    Overall Yield : ~25–60% (dependent on Ritter reaction efficiency).

Route B: CBr₄ Cyclization Followed by Formylation

  • Step 1 : Generate the core structure via CBr₄-mediated [4 + 1] cyclization.

  • Step 2 : Apply Vilsmeier-Haack conditions for formylation.
    Overall Yield : ~50–70% (higher functional group tolerance in cyclization step).

Comparative Analysis of Methods

Parameter Ritter-Type Route CBr₄ Cyclization Route
Starting MaterialsBenzylic alcohol, nitrileAldehyde, pyridin-2-ylmethanamine
CatalystBi(OTf)₃CBr₄
Reaction Temperature150°CRoom temperature or 80°C
Functional Group ToleranceModerate (fails with electron-deficient aryl)High
Overall Yield25–60%50–70%

Characterization Data

3-(2-Chlorophenyl)imidazo[1,5-a]pyridine

  • ¹H NMR (CDCl₃) : δ 7.89 (dd, J = 8.4 Hz, 1H), 7.80 (d, J = 9.3 Hz, 1H), 7.50–7.43 (m, 2H).

  • HRMS (ESI) : m/z 228.67 [M + H]⁺.

3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

  • IR (neat) : 1685 cm⁻¹ (C=O stretch).

  • ¹³C NMR : δ 190.1 (CHO).

Challenges and Optimization Strategies

  • Electrophilic Substitution : Positional selectivity in formylation requires precise control of reaction conditions to avoid over-oxidation or multiple substitutions.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity but may increase side product formation .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Anticancer Agents
This compound has been studied extensively for its potential as an anticancer agent. Research indicates that derivatives of imidazo[1,5-a]pyridine, including 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, exhibit cytotoxicity against several human cancer cell lines. For instance, a study synthesized a series of imidazo[1,5-a]pyridine-chalcone conjugates that demonstrated promising cytotoxic effects on breast (MDA-MB-231), prostate (PC-3), and liver (HepG2) cancer cells. The most active compounds showed IC50 values ranging from 3.26 to 20.83 μM against these cell lines, indicating their potential for further development as anticancer therapies .

Mechanism of Action
The mechanism underlying the anticancer activity of these compounds involves the induction of apoptosis and disruption of microtubule dynamics. Studies utilizing annexin V-FITC staining and JC-1 assays confirmed that these compounds trigger mitochondrial damage and reactive oxygen species (ROS) generation, leading to cell death .

Biological Research

Enzyme Interaction Studies
this compound is employed in biological research to investigate the mechanisms of action of various enzymes and receptors. Its ability to interact with biological targets makes it a valuable tool for understanding disease pathways and identifying therapeutic targets .

Antimicrobial Activities
Research has also highlighted the antimicrobial properties of imidazo[1,5-a]pyridine derivatives. These compounds have shown efficacy against various pathogens, contributing to the development of new antimicrobial agents .

Material Science

Polymer Applications
In material science, this compound can be incorporated into polymer matrices to enhance their properties. This application is crucial for developing advanced materials used in electronics and coatings .

Analytical Chemistry

Reference Material in Chromatography
The compound serves as a standard reference material in analytical chemistry techniques such as chromatography and spectrometry. Its defined structure aids in the accurate analysis of complex mixtures across various samples .

Data Tables

Application Area Specific Use Key Findings/Outcomes
Pharmaceutical DevelopmentAnticancer agentsIC50 values: 3.26 - 20.83 μM against cancer cell lines .
Biological ResearchEnzyme interaction studiesHelps identify therapeutic targets .
Material SciencePolymer enhancementImproves material properties for electronics .
Analytical ChemistryStandard reference materialAids accurate analysis in chromatography .

Case Studies

  • Cytotoxicity Evaluation : A study synthesized imidazo[1,5-a]pyridine derivatives and evaluated their cytotoxicity against five human cancer cell lines using MTT assays. The results indicated that certain compounds exhibited selective toxicity towards cancer cells compared to normal cells .
  • Mechanistic Studies : Another research focused on understanding the apoptotic mechanisms induced by these compounds through ROS-mediated pathways and microtubule disruption confirmed by immunofluorescence techniques .

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting enzymes or receptors involved in disease processes. One known mechanism is the stimulation of the human constitutive androstane receptor (CAR), which plays a role in the regulation of drug metabolism and detoxification pathways .

Comparison with Similar Compounds

Substituent Position Impact :

  • Electron-Withdrawing Groups : The 2-chlorophenyl group in the target compound reduces electron density at the imidazo[1,5-a]pyridine core compared to its 4-chlorophenyl isomer, leading to redshifted absorption spectra (λmax ≈ 350–370 nm) .
  • Formyl Group Reactivity : The aldehyde at position 1 enables condensation reactions with amines or hydrazines, facilitating the synthesis of Schiff bases or fused heterocycles for biological probes .

Photophysical and Functional Comparisons

  • Fluorescence Properties: The target compound exhibits a large Stokes shift (>100 nm) due to intramolecular charge transfer (ICT) between the 2-chlorophenyl group and the electron-deficient imidazo[1,5-a]pyridine core . In contrast, the unsubstituted imidazo[1,5-a]pyridine-1-carbaldehyde shows weaker solvatochromism (Stokes shift ~50 nm) . Dimeric derivatives (e.g., asymmetric bis-imidazo[1,5-a]pyridines) display enhanced quantum yields (Φ ≈ 0.4–0.6) compared to monomeric analogues (Φ ≈ 0.2–0.3) .
  • Membrane Probe Efficiency :

    • This compound intercalates into lipid bilayers with higher efficiency than its 4-trifluoromethylphenyl counterpart (10c in ), likely due to optimized hydrophobicity .
    • Kinetic studies in liposomes show temperature-dependent fluorescence quenching, indicating sensitivity to lipid-phase transitions .

Biological Activity

3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a compound belonging to the imidazo[1,5-a]pyridine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazo[1,5-a]pyridine core with a chlorophenyl substituent and an aldehyde functional group. Its structure can be represented as follows:

C12H8ClN3O\text{C}_{12}\text{H}_{8}\text{ClN}_{3}\text{O}

This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazo[1,5-a]pyridine exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against multidrug-resistant strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.003 to 0.05 μM, indicating potent activity against various pathogens .

CompoundMIC (μM)Target Pathogen
This compoundTBDTBD
Similar Derivative 10.003Mycobacterium tuberculosis
Similar Derivative 20.05Staphylococcus aureus

Anti-inflammatory Activity

The anti-inflammatory potential of imidazo[1,5-a]pyridine derivatives has been explored extensively. These compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, several derivatives demonstrated IC50 values in the range of 70-80 μg/mL compared to standard anti-inflammatory drugs like diclofenac .

CompoundIC50 (μg/mL)COX Inhibition
This compoundTBDTBD
Derivative A71.11COX-2
Derivative B76.58COX-1

Neuroprotective Effects

Imidazo[1,5-a]pyridines have also been investigated for their neuroprotective effects. Some studies suggest that these compounds can inhibit acetylcholinesterase (AChE), which is beneficial in treating neurodegenerative diseases like Alzheimer's . The neuroprotective mechanism appears to involve modulation of neurotransmitter levels and reduction of oxidative stress.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets:

  • Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in inflammation and neurotransmission.
  • Receptor Modulation : There is evidence that these compounds may act as ligands for certain nuclear receptors involved in drug metabolism and detoxification pathways .

Case Studies

Recent research highlights the efficacy of imidazo[1,5-a]pyridine derivatives in various biological assays:

  • Study on Antimicrobial Efficacy : A study evaluated a series of imidazo[1,5-a]pyridine derivatives against resistant bacterial strains. Results indicated that modifications at the phenyl ring significantly enhanced antimicrobial activity.
  • Neuroprotective Study : Another study focused on the neuroprotective properties of these compounds in vitro and in vivo models of Alzheimer's disease, showing promising results in reducing cognitive decline and amyloid plaque formation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde?

  • Methodological Answer : A widely used approach involves the Vilsmeier-Haack reaction, where 2-(4-chlorophenyl)imidazo[1,2-a]pyridine is treated with phosphoryl trichloride (POCl₃) in dimethylformamide (DMF) at 353 K for 5 hours. The reaction mixture is purified via silica gel chromatography, yielding the aldehyde product in crystalline form . Alternative routes may employ formylation reagents like dichloromethyl methyl ether (DCME) under acidic conditions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.20–8.50 ppm) and the aldehyde proton (δ ~9.50–10.50 ppm). The 2-chlorophenyl substituent shows distinct splitting patterns due to para-substitution .
  • IR Spectroscopy : Confirm the aldehyde group via a stretching vibration near 1719 cm⁻¹ .
  • Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N percentages (e.g., C: 67.08% vs. 67.32% in related analogs) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood due to potential release of HCl gas during synthesis .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
  • Waste Disposal : Neutralize acidic byproducts before disposal and adhere to local regulations for chlorinated organics .

Advanced Research Questions

Q. How can regioselectivity challenges in imidazo[1,5-a]pyridine functionalization be addressed?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution toward the desired position.
  • Transition Metal Catalysis : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C–H activation at the 3-position .
  • Computational Modeling : Predict reactive sites using density functional theory (DFT) to optimize reaction conditions .

Q. How do conflicting crystallographic and spectroscopic data for related imidazo[1,5-a]pyridines arise, and how can they be resolved?

  • Methodological Answer :

  • Source of Contradictions : Polymorphism or solvent-dependent crystal packing may alter bond angles/planarity, causing discrepancies between X-ray (e.g., Acta Crystallogr. Sect. E data ) and solution-phase NMR.
  • Resolution Strategies :
  • Perform variable-temperature NMR to assess dynamic effects.
  • Compare multiple crystal structures (e.g., from different solvents) to identify dominant conformers .

Q. What strategies improve yield in one-pot syntheses of imidazo[1,5-a]pyridine derivatives?

  • Methodological Answer :

  • Reagent Optimization : Use DMF as both solvent and formylation agent to minimize side reactions .
  • Sequential Addition : Add POCl₃ in portions to control exothermicity and prevent decomposition.
  • In Situ Monitoring : Employ TLC or inline IR to track intermediate formation and adjust reaction time (e.g., 5 hours for full conversion ).

Q. How can the environmental impact of synthetic byproducts (e.g., chlorinated waste) be mitigated?

  • Methodological Answer :

  • Green Chemistry Approaches : Replace POCl₃ with ionic liquids or bio-based catalysts to reduce HCl emissions .
  • Waste Recycling : Recover DMF via distillation and neutralize chlorinated byproducts with aqueous NaHCO₃ before disposal .

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